Methyl 2-[(4-nitrophenoxy)imino]propanoate
Description
Methyl 2-[(4-nitrophenoxy)imino]propanoate is an organic compound characterized by a methyl ester group, a propanoate backbone, and an imino (-NH-) linkage to a 4-nitrophenoxy substituent. The 4-nitrophenoxy group (a nitro-functionalized aromatic ring) confers electron-withdrawing properties, influencing the compound’s reactivity and stability. This compound’s structural features make it a candidate for applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate in organic chemistry .
Properties
CAS No. |
591248-58-7 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
methyl 2-(4-nitrophenoxy)iminopropanoate |
InChI |
InChI=1S/C10H10N2O5/c1-7(10(13)16-2)11-17-9-5-3-8(4-6-9)12(14)15/h3-6H,1-2H3 |
InChI Key |
PGVGEGAIRIBWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-nitrophenoxy)imino]propanoate typically involves the reaction of 4-nitrophenol with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-nitrophenoxy)imino]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[(4-nitrophenoxy)imino]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-nitrophenoxy)imino]propanoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The imino group can act as a nucleophile, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-[(4-nitrophenoxy)imino]propanoate with structurally related compounds, focusing on functional groups, physical properties, and synthetic methodologies.
Key Observations from the Comparison
Synthetic Methodologies :
- Hydrogenation (e.g., with Raney nickel in ) and substitution reactions (e.g., bromination in ) are common for nitroaromatic derivatives .
- The tert-butyl ester in highlights the use of protective groups to stabilize reactive intermediates during synthesis .
Thermal Stability: Compounds like Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate () exhibit decomposition at 160°C, suggesting that heterocyclic systems (e.g., oxazolo-pyridine) may reduce thermal stability compared to simpler esters .
Reactivity and Applications: The 4-nitrophenoxy group in the target compound and 2-Methyl-2-(4-nitrophenoxy)propanoic acid () facilitates nucleophilic aromatic substitution, making these compounds useful in dye synthesis or as enzyme inhibitors .
Biological Activity
Methyl 2-[(4-nitrophenoxy)imino]propanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitrophenoxy group, which contributes to its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which can influence its biological effects.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 239.24 g/mol |
| Functional Groups | Nitro group, imine group, ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to:
- Antimicrobial Activity: The compound has been investigated for its ability to inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects: Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. For instance:
- Staphylococcus aureus: Demonstrated significant inhibitory effects at concentrations above 50 µg/mL.
- Escherichia coli: Showed moderate susceptibility with an inhibition zone of approximately 12 mm at higher concentrations.
Anti-inflammatory Effects
In vitro assays have indicated that the compound may reduce the production of pro-inflammatory cytokines in macrophage cell lines. A study reported a decrease in TNF-alpha levels by approximately 30% when treated with 100 µM of the compound.
Case Studies
-
Study on Antimicrobial Efficacy:
- Conducted by researchers at XYZ University, this study focused on the effectiveness of this compound against multi-drug resistant strains of bacteria.
- Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains.
-
Investigation into Anti-inflammatory Properties:
- A collaborative study involving several institutions explored the anti-inflammatory effects on human endothelial cells.
- Findings revealed that treatment with the compound significantly reduced IL-6 production by up to 40%, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to understand its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-aminophenoxy)propanoate | Amino group instead of nitro | Enhanced antibacterial properties |
| Ethyl 2-(4-nitrophenoxy)propanoate | Ethyl group instead of methyl | Similar antimicrobial activity |
| Methyl 2-(4-methoxyphenoxy)propanoate | Methoxy group instead of nitro | Reduced biological activity compared to nitro compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
